N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a structurally complex piperazine derivative characterized by three key functional groups:
1,3-Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug candidates .
The compound’s synthesis involves multi-step reactions, including condensation of the benzodioxol-5-ylmethylamine with a pre-functionalized piperazine intermediate under controlled conditions . Its structural complexity positions it as a candidate for targeting enzymes or receptors implicated in cancer, inflammation, or infectious diseases.
Properties
Molecular Formula |
C28H32N4O4S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C28H32N4O4S/c33-24-15-22(21-4-2-1-3-5-21)16-25(34)23(24)18-29-8-9-31-10-12-32(13-11-31)28(37)30-17-20-6-7-26-27(14-20)36-19-35-26/h1-7,14,18,22,33H,8-13,15-17,19H2,(H,30,37) |
InChI Key |
VHGNBATZTUOCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=S)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests possible interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 422.52 g/mol. The presence of both piperazine and benzodioxole moieties indicates a potential for diverse biological activities.
Enzyme Inhibition
Research indicates that compounds similar to this structure exhibit significant inhibition of Src family kinases (SFKs), which are critical in cancer progression. For instance, a related compound demonstrated high selectivity for SFKs over other kinases and showed potent anti-tumor activity in preclinical models . This suggests that our compound may also exhibit similar inhibitory effects on kinases involved in tumorigenesis.
Anticancer Properties
Preliminary studies involving derivatives of benzodioxole have shown promising anticancer activity. For example, compounds with structural similarities have been reported to inhibit cell proliferation in various cancer cell lines, including pancreatic cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Pharmacokinetics
The pharmacokinetic profile of related compounds shows favorable absorption and distribution characteristics. For instance, some derivatives have exhibited long half-lives and effective oral bioavailability, which are crucial for therapeutic applications . Understanding the pharmacokinetics of our compound will be essential for its potential clinical use.
Case Studies
- Study on Src Kinase Inhibition : A study evaluated the effectiveness of a benzodioxole derivative in inhibiting c-Src and Abl kinases. The compound displayed low nanomolar activity and significant tumor growth inhibition in xenograft models .
- Antitumor Efficacy : Another study focused on a structurally similar compound that led to increased survival rates in aggressive cancer models when administered orally, highlighting the potential for our compound to exhibit similar effects .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 422.52 g/mol |
| Inhibition Target | Src Family Kinases |
| Anticancer Activity | Yes |
| Oral Bioavailability | Favorable |
| Half-life | Long (specific values TBD) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of piperazine-carbothioamides. Below is a comparative analysis of structurally related molecules:
Activity Trends in Analogues
- Antimicrobial Activity : Piperazine-sulfonamides (e.g., 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide) show moderate activity, likely due to sulfonamide’s interference with folate biosynthesis. Thioamide derivatives are hypothesized to exhibit broader spectra due to dual mechanisms (metal chelation and enzyme inhibition) .
- Anticancer Potential: Compounds with extended aromatic systems (e.g., dioxo-phenylcyclohexylidene) demonstrate enhanced cytotoxicity in preliminary studies, possibly through topoisomerase inhibition or apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
